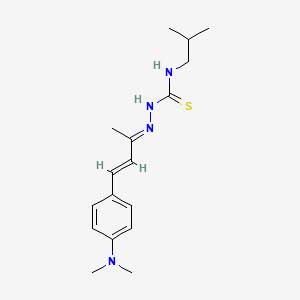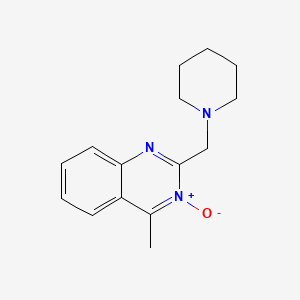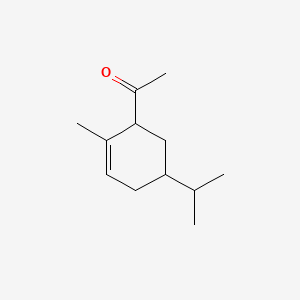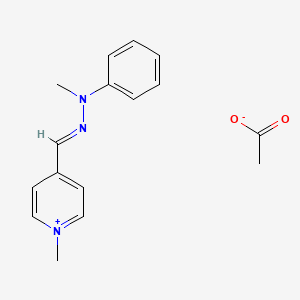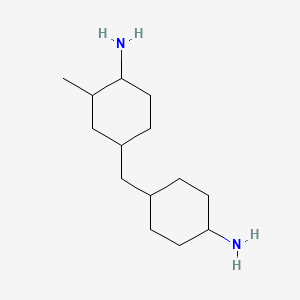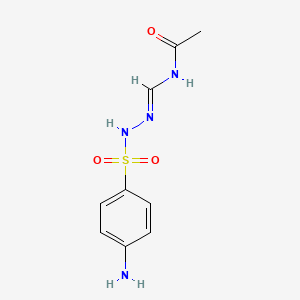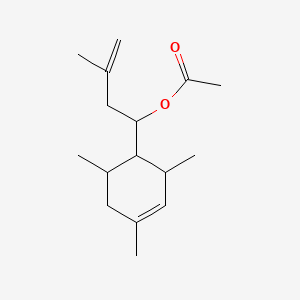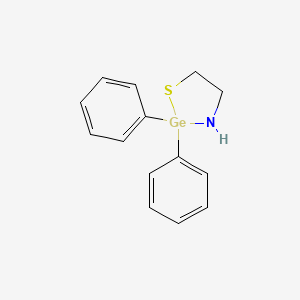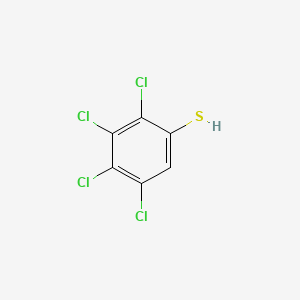
Triethylene glycol dibehenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylene glycol dibehenate is an ester compound formed from triethylene glycol and behenic acid. This compound is known for its unique properties, including its use as a lubricant and plasticizer. It is a colorless, odorless, and viscous liquid that finds applications in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylene glycol dibehenate is synthesized through an esterification reaction between triethylene glycol and behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Triethylene glycol dibehenate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triethylene glycol and behenic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.
Oxidation: Under oxidative conditions, the glycol component of the ester can be oxidized to form aldehydes or carboxylic acids.
Major Products Formed:
Hydrolysis: Triethylene glycol and behenic acid.
Transesterification: New esters formed with different alcohols.
Oxidation: Aldehydes or carboxylic acids derived from the glycol component.
Aplicaciones Científicas De Investigación
Triethylene glycol dibehenate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations and as a component in pharmaceutical excipients.
Industry: Utilized as a lubricant in various mechanical and industrial processes, including the manufacturing of plastics and rubbers.
Mecanismo De Acción
The mechanism of action of triethylene glycol dibehenate primarily involves its role as a plasticizer and lubricant. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In biological systems, its biocompatibility and non-toxic nature make it suitable for use in medical applications, where it can interact with biological membranes and enhance the delivery of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Triethylene Glycol: A related compound used as a plasticizer and in gas dehydration processes.
Diethylene Glycol: Another glycol used in similar applications but with different physical properties.
Polyethylene Glycol: A polymeric form used extensively in pharmaceuticals and cosmetics.
Uniqueness: Triethylene glycol dibehenate stands out due to its specific ester structure, which imparts unique properties such as enhanced lubrication and plasticization compared to its parent glycol compounds. Its long-chain fatty acid component (behenic acid) provides additional hydrophobicity and stability, making it particularly useful in applications requiring long-lasting performance and resistance to environmental factors.
Propiedades
Número CAS |
88580-05-6 |
|---|---|
Fórmula molecular |
C50H98O6 |
Peso molecular |
795.3 g/mol |
Nombre IUPAC |
2-[2-(2-docosanoyloxyethoxy)ethoxy]ethyl docosanoate |
InChI |
InChI=1S/C50H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(51)55-47-45-53-43-44-54-46-48-56-50(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
Clave InChI |
RXJWAZRJMISPGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


